methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate
CAS No.:
Cat. No.: VC18043471
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrN3O2 |
|---|---|
| Molecular Weight | 256.06 g/mol |
| IUPAC Name | methyl 7-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C8H6BrN3O2/c1-14-8(13)7-11-5-4(9)2-3-10-6(5)12-7/h2-3H,1H3,(H,10,11,12) |
| Standard InChI Key | SXKICFIPKAMPIO-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC2=NC=CC(=C2N1)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s planar bicyclic framework consists of a pyridine ring fused to an imidazole ring. Key structural features include:
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Bromine at position 7: Enhances electrophilicity and participation in cross-coupling reactions .
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Methyl ester at position 2: Provides a site for hydrolysis or transesterification, enabling further functionalization.
The IUPAC name, methyl 7-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate, reflects its substitution pattern. X-ray crystallography confirms bond lengths and angles consistent with analogous imidazo[4,5-b]pyridines, though specific crystallographic data for this compound remain unpublished .
Spectral Characterization
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1H NMR: Peaks at δ 3.95 (s, 3H) confirm the methyl ester, while aromatic protons exhibit deshielding due to bromine’s electron-withdrawing effect .
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13C NMR: The carbonyl carbon of the ester appears near δ 165 ppm, with C7 (bearing bromine) resonating at δ 115 ppm.
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HRMS: Shows a characteristic isotopic pattern for bromine (1:1 ratio for M⁺ and M+2 peaks) .
Synthesis and Chemical Reactivity
Cyclization from 5-Bromo-2,3-Diaminopyridine
A common method involves condensing 5-bromo-2,3-diaminopyridine with methyl chloroformate under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . This one-pot reaction proceeds via intramolecular cyclization, yielding the target compound in 70–85% purity after recrystallization.
Phase-Transfer Catalysis (PTC)
Industrial-scale synthesis employs PTC to alkylate the imidazole nitrogen. For example, reacting the parent imidazo[4,5-b]pyridine with methyl bromoacetate in a biphasic system (water/dichloromethane) using tetrabutylammonium bromide as the catalyst achieves 65–80% yield .
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes cyclization |
| Solvent | DMF or THF | Enhances solubility |
| Catalyst | K₂CO₃ or Et₃N | Accelerates deprotonation |
| Reaction Time | 12–24 hours | Ensures completion |
Suzuki-Miyaura Cross-Coupling
The bromine at C7 undergoes palladium-catalyzed coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, THF, 80°C), producing 7-aryl derivatives in 70–85% yield . This reaction is critical for generating biaryl structures with potential pharmacological activity.
Ester Hydrolysis
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Acidic Conditions: Refluxing with 6M HCl yields 7-bromo-imidazo[4,5-b]pyridine-2-carboxylic acid (85–92% yield).
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Basic Conditions: Treatment with NaOH in ethanol/water produces the sodium carboxylate, a precursor for amide formation.
N-Alkylation
Reaction with alkyl halides under PTC conditions functionalizes the imidazole nitrogen. For example, benzylation at N3 using 1-(bromomethyl)benzene affords N3-benzyl derivatives in 65–80% yield .
Biological Activity and Mechanisms
Antimicrobial Properties
Imidazo[4,5-b]pyridine derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies demonstrate:
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Bacterial Inhibition: MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .
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Fungal Activity: Moderate inhibition of Candida albicans (MIC = 32 µg/mL) .
The bromine atom enhances membrane permeability, while the ester group facilitates interactions with bacterial efflux pumps .
Comparative Analysis with Related Compounds
| Compound | Substituents | Key Differences |
|---|---|---|
| 6-Bromo-2-phenylimidazo[4,5-b]pyridine | Phenyl at C2, Br at C6 | Reduced ester reactivity vs. target compound |
| Ethyl 6-chloroimidazo[4,5-b]pyridine-2-carboxylate | Cl at C6, ethyl ester | Lower metabolic stability than methyl ester |
| 7-Bromoimidazo[4,5-b]pyridine | No ester group | Limited functionalization sites |
The methyl ester in the target compound balances metabolic stability and synthetic versatility, outperforming ethyl and unsubstituted analogs.
Applications in Research
Medicinal Chemistry
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Kinase Inhibitors: Serves as a scaffold for ATP-competitive inhibitors (e.g., JAK2 inhibitors) .
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Antiviral Agents: Modified derivatives inhibit viral proteases in computational docking studies.
Materials Science
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Luminescent Materials: Copper(I) complexes with imidazo[4,5-b]pyridine ligands exhibit tunable emission.
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Coordination Polymers: Self-assembly with transition metals yields porous frameworks for gas storage.
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